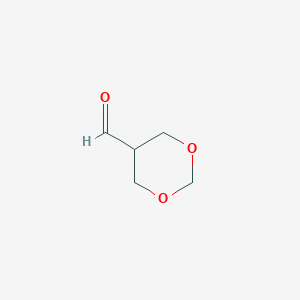
1,3-Dioxane-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-5-carboxaldehyde is an organic compound with the molecular formula C7H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an aldehyde group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxane-5-one derivatives, which can then be further reacted with aromatic aldehydes to produce the desired compound .
Industrial Production Methods
the optimization of reaction parameters and the use of activated carbon catalysts derived from corncob have been explored for the production of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
1,3-Dioxane-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,3-dioxane-5-carboxaldehyde involves its reactivity at the aldehyde group. The compound can form various intermediates through nucleophilic addition reactions, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered heterocyclic compound with two oxygen atoms but without the aldehyde group.
1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring structure.
Uniqueness
1,3-Dioxane-5-carboxaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
1210226-48-4 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2 |
Clé InChI |
OFZDMIBBHVSHCI-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


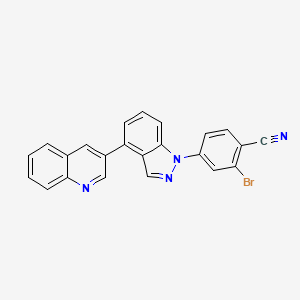
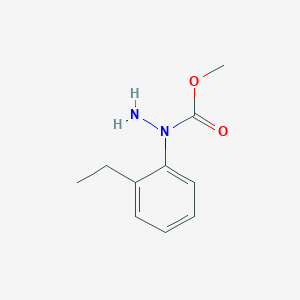


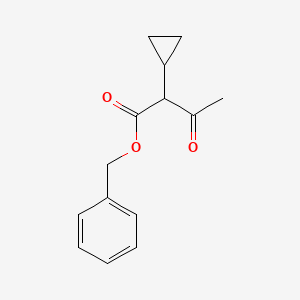
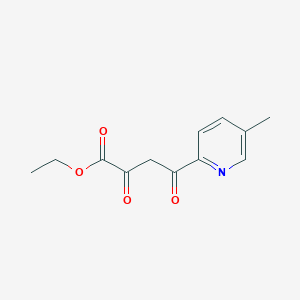

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
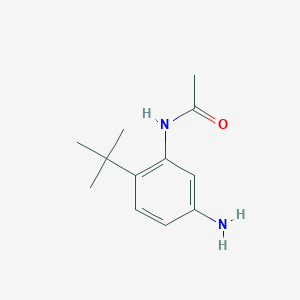
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)

